molecular formula C20H18FN5O2 B2770993 3-(2-ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 1251563-15-1

3-(2-ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B2770993
CAS No.: 1251563-15-1
M. Wt: 379.395
InChI Key: YIJSAONMTVWHFR-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a novel compound known for its distinctive structure, which combines multiple functional groups, such as phenyl rings, a triazole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves the formation of the triazole ring followed by the construction of the oxadiazole core. Here is a general outline of the synthetic steps:

  • Formation of the Triazole Ring

    • Starting materials: 3-fluoro-2-methylphenyl hydrazine and 1-alkyne derivatives.

    • Reaction conditions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a suitable base like triethylamine, under inert atmosphere at room temperature.

  • Synthesis of the Oxadiazole Core

    • Starting materials: The triazole derivative obtained from the previous step and 2-ethoxybenzohydrazide.

    • Reaction conditions: Cyclization reaction in the presence of dehydrating agents like phosphorus oxychloride (POCl₃), at elevated temperatures (90-120°C) under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and minimize by-products. This often includes:

  • Use of continuous flow reactors for consistent temperature control.

  • Scaling up the use of catalysts and reagents to handle larger quantities of starting materials.

  • Implementation of purification techniques such as recrystallization and chromatography for product isolation.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

  • Oxidation: : Conversion into corresponding oxides under strong oxidizing conditions.

  • Reduction: : Conversion of nitro groups to amines using reducing agents like hydrogenation or metal hydrides.

  • Substitution: : Nucleophilic or electrophilic substitutions, particularly at the aromatic rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution conditions: : Halogenation using N-bromosuccinimide (NBS) in presence of light or heat.

Major Products

  • Oxidation: : Formation of oxides and ketones.

  • Reduction: : Formation of primary and secondary amines.

  • Substitution: : Formation of halogenated derivatives and other substituted compounds.

Scientific Research Applications

3-(2-Ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole has a plethora of research applications:

  • Chemistry: : Studied as a potential building block in organic synthesis due to its reactive sites.

  • Biology: : Investigated for its biological activity, such as antimicrobial and anticancer properties.

  • Medicine: : Explored as a lead compound for developing new drugs targeting various diseases.

  • Industry: : Used in the synthesis of materials with desirable mechanical and thermal properties.

Mechanism of Action

The biological activity of 3-(2-ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is primarily due to its ability to interact with specific molecular targets, often proteins or nucleic acids. The compound's mechanism of action includes:

  • Binding to enzyme active sites, inhibiting or modulating their activity.

  • Intercalating with DNA, affecting replication and transcription processes.

  • Interacting with cell membrane components, altering cellular signaling pathways.

Comparison with Similar Compounds

3-(2-Ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole stands out due to its unique structural combination, which imparts specific properties not commonly found in similar compounds. Here are some related compounds:

  • 3-(2-Methoxyphenyl)-5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole: : Lacks the ethoxy group, leading to different solubility and reactivity profiles.

  • 3-(2-Ethoxyphenyl)-5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole: : The substitution of the fluorine with chlorine can significantly alter biological activity and interaction with molecular targets.

  • 3-(4-Ethoxyphenyl)-5-(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole: : Positional isomer with potentially different steric and electronic properties affecting overall reactivity and application.

Properties

IUPAC Name

3-(2-ethoxyphenyl)-5-[1-(3-fluoro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O2/c1-4-27-17-11-6-5-8-14(17)19-22-20(28-24-19)18-13(3)26(25-23-18)16-10-7-9-15(21)12(16)2/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJSAONMTVWHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=C(C(=CC=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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